![molecular formula C17H13NO3S2 B293223 2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TATB and is primarily used in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of TATB is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, including nucleophilic substitution and condensation reactions.
Biochemical and physiological effects:
TATB has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits moderate toxicity and may cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
TATB is a versatile building block that can be easily synthesized and purified. It can be used in a wide range of chemical reactions, making it an ideal candidate for various lab experiments. However, its moderate toxicity and potential health hazards limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on TATB. Some potential areas of research include the synthesis of novel TATB derivatives with improved biological activity, the development of new synthetic routes for TATB, and the investigation of its potential applications in materials science and catalysis. Additionally, further studies are needed to determine the mechanism of action and potential health hazards associated with TATB.
Synthesemethoden
The synthesis of TATB involves the reaction of 2-aminobenzylamine with 2-thiophenecarboxylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
TATB has been extensively studied for its potential applications in the field of organic chemistry. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. TATB has also been used as a ligand in coordination chemistry, and its derivatives have been shown to exhibit significant biological activity.
Eigenschaften
Molekularformel |
C17H13NO3S2 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[2-(thiophene-2-carbonylamino)phenyl]methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C17H13NO3S2/c19-16(14-7-3-9-22-14)18-13-6-2-1-5-12(13)11-21-17(20)15-8-4-10-23-15/h1-10H,11H2,(H,18,19) |
InChI-Schlüssel |
CNNIHELGOYSCCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.